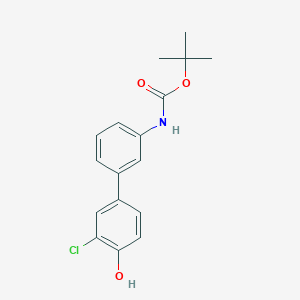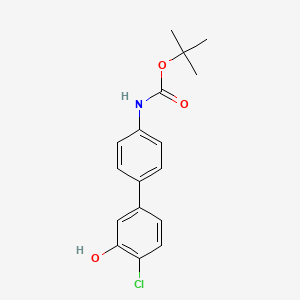
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% (5-BOC-2-CP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic amine compound that is used in a variety of biochemical and physiological studies. 5-BOC-2-CP is used in the synthesis of other compounds, as well as for its ability to act as a reagent in a variety of chemical reactions.
Scientific Research Applications
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological processes, and the development of new drugs. It has also been used in the study of enzyme inhibition and enzyme activation, as well as in the study of the structure and function of proteins and other biomolecules.
Mechanism of Action
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% acts as a reagent in a variety of chemical reactions. It is an aromatic amine compound that can act as a catalyst in the synthesis of other organic compounds. It is also an inhibitor of enzymes, which means that it can block the activity of certain enzymes. In addition, it can act as an activator of certain enzymes, which can lead to the production of certain products.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. In addition, it has been shown to be an activator of certain enzymes, which can lead to the production of certain products. It has also been shown to have an effect on the structure and function of proteins and other biomolecules, as well as on the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a highly reactive compound and can be used in a variety of chemical reactions. However, it has some limitations, such as its limited solubility in water and its potential to cause irritation if it comes into contact with skin or eyes.
Future Directions
The potential future directions for 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% include further research into its biochemical and physiological effects, the development of new drugs based on its structure, and the study of its potential applications in the synthesis of other compounds. In addition, further research into its mechanism of action, its effects on gene expression, and its potential as an enzyme activator or inhibitor could lead to new insights into its potential uses. Finally, further research into its solubility and its potential to cause irritation could lead to new ways of using it safely in laboratory experiments.
Synthesis Methods
The synthesis of 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% is a relatively simple process that begins with the reaction of 2-chlorophenol and 4-bromoacetophenone in a basic medium. This reaction is then followed by the addition of a base such as sodium hydroxide or potassium hydroxide. The resulting product is 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95%, which is then purified by recrystallization.
properties
IUPAC Name |
tert-butyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAUHZVBLOUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

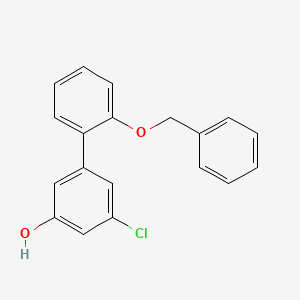
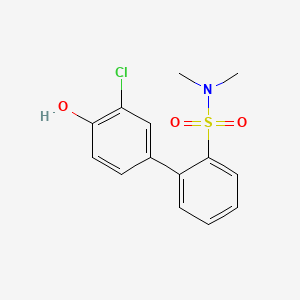

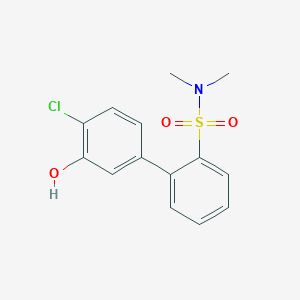
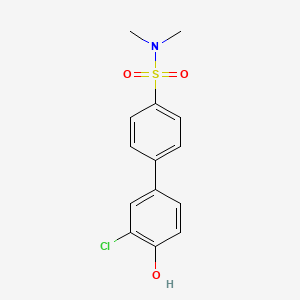
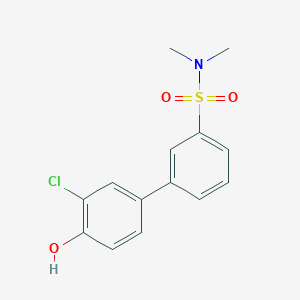

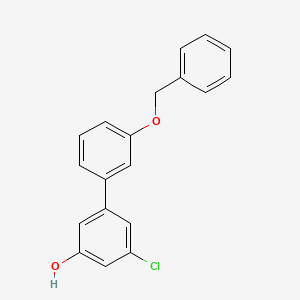

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)
